4-Ethynyltetrahydro-2H-pyran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

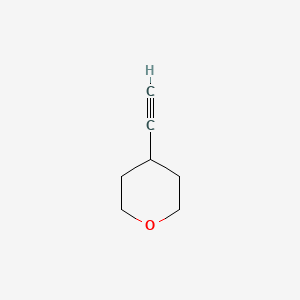

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyloxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-3-5-8-6-4-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMYOVGRZKOKXMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720569 | |

| Record name | 4-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202245-65-5 | |

| Record name | 4-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-Ethynyltetrahydro-2H-pyran. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, primarily owing to its terminal alkyne functionality and the inherent structural features of the tetrahydropyran ring.

Core Chemical Properties

This compound is a colorless oil at room temperature. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use and reaction planning.

| Property | Value |

| CAS Number | 1202245-65-5 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Boiling Point | Approximately 138.1 ± 29.0 °C (Predicted)[1][2] |

| Density | Approximately 0.93 ± 0.1 g/cm³ (Predicted)[1][2] |

| Appearance | Colorless Oil[1] |

| Solubility | Sparingly soluble in Chloroform.[2] |

| Storage Conditions | Recommended storage under sealed, dry conditions at 2-8°C.[1][2] |

Synthesis and Spectroscopic Characterization

Plausible Synthetic Routes

Two common methods for the conversion of ketones to terminal alkynes are the Corey-Fuchs reaction and the Seyferth-Gilbert homologation (often via the Ohira-Bestmann modification). These reactions provide a one-carbon homologation of the ketone to the desired alkyne.

dot

Caption: Plausible synthetic pathways from tetrahydropyran-4-one.

Generalized Experimental Protocols

It is important to note that the following are generalized procedures and would require optimization for the specific substrate.

Method 1: Corey-Fuchs Reaction

-

Dibromo-olefination: To a solution of triphenylphosphine and carbon tetrabromide in an anhydrous solvent (e.g., dichloromethane) at 0°C, a solution of tetrahydropyran-4-one in the same solvent is added dropwise. The reaction is stirred at room temperature until completion.

-

Alkyne Formation: The resulting 4-(dibromomethylene)tetrahydro-2H-pyran is isolated and dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to -78°C. A strong base, such as n-butyllithium, is added dropwise, and the reaction is allowed to warm to room temperature.

-

Work-up: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution), and the product is extracted, dried, and purified by chromatography.

Method 2: Ohira-Bestmann Modification of Seyferth-Gilbert Homologation

-

Reaction Setup: To a solution of tetrahydropyran-4-one in an alcoholic solvent (e.g., methanol), a base (e.g., potassium carbonate) is added.

-

Reagent Addition: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) is added to the mixture at room temperature.

-

Reaction and Work-up: The reaction is stirred until completion, and then worked up by quenching, extraction, and purification.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, based on its structure, the following characteristic signals can be predicted:

| Spectroscopy | Predicted Signals |

| ¹H NMR | - A singlet or a sharp triplet for the acetylenic proton (C≡C-H) in the region of 2-3 ppm. - Multiplets for the methylene protons of the tetrahydropyran ring (CH₂) in the region of 1.5-4.0 ppm. - A multiplet for the methine proton at the 4-position (CH-C≡CH). |

| ¹³C NMR | - Two signals for the alkyne carbons (C≡C) in the region of 65-90 ppm. - Signals for the carbons of the tetrahydropyran ring. |

| IR | - A sharp, weak absorption band for the C≡C-H stretch around 3300 cm⁻¹. - A weak absorption for the C≡C stretch around 2100 cm⁻¹. - Strong C-O stretching bands for the ether linkage in the tetrahydropyran ring. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) corresponding to its molecular weight (110.15). - Fragmentation patterns characteristic of a tetrahydropyran ring. |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkyne and the structural and electronic properties of the tetrahydropyran ring.

Reactivity of the Terminal Alkyne

The terminal alkyne is a versatile functional group that participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

dot

Caption: Common transformations of the ethynyl group.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful method for forming C(sp)-C(sp²) bonds, enabling the synthesis of more complex molecules.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry": The reaction with azides in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring is highly efficient and widely used in bioconjugation, drug discovery, and materials science.

Role of the Tetrahydropyran Ring in Drug Design

The tetrahydropyran (THP) ring is a prevalent scaffold in many natural products and pharmaceuticals. Its inclusion in a molecule can offer several advantages:

-

Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility and target binding.

-

Metabolic Stability: The THP ring is generally more metabolically stable than more labile linkers.

-

Conformational Rigidity: The ring structure can pre-organize the conformation of substituents, which can be beneficial for binding to a biological target.

Application in PI3K-γ Inhibitor Synthesis

This compound has been identified as a useful building block in the synthesis of aminopyrazine derivatives that act as inhibitors of phosphoinositide 3-kinase gamma (PI3K-γ).[1] PI3K-γ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.

dot

Caption: Overview of the PI3K signaling cascade and the point of inhibition.

The synthesis of such inhibitors likely involves the coupling of this compound with a suitable aminopyrazine core, potentially via a Sonogashira reaction, followed by further functionalization.

dot

Caption: A potential synthetic workflow utilizing this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on its structure and related compounds, it should be handled with care. It is likely a flammable liquid and should be kept away from heat, sparks, and open flames. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive terminal alkyne and a biologically relevant tetrahydropyran scaffold, makes it an attractive starting material for the synthesis of complex molecules, including potent enzyme inhibitors. Further research into its applications is likely to uncover new and innovative uses for this compound in drug discovery and development.

References

4-Ethynyltetrahydro-2H-pyran (CAS: 1202245-65-5): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyltetrahydro-2H-pyran, a versatile heterocyclic building block. This document details its chemical and physical properties, plausible synthetic routes, key applications in medicinal chemistry, and relevant safety information. Particular emphasis is placed on its role in the synthesis of kinase inhibitors and its utility in bioconjugation reactions.

Core Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below. These properties make it suitable for a range of organic synthesis applications.[1] For optimal stability, it should be stored in a cool, dry, and well-sealed environment, typically between 2-8°C.[2][3]

| Property | Value | Reference(s) |

| CAS Number | 1202245-65-5 | [2][3][4][5] |

| Molecular Formula | C₇H₁₀O | [1][3] |

| Molecular Weight | 110.16 g/mol | [3][4] |

| Appearance | Clear, almost colorless liquid or solid | [5] |

| Boiling Point (Predicted) | 138.1 ± 29.0 °C | [2][4][5] |

| Density (Predicted) | 0.93 ± 0.1 g/cm³ | [2][5] |

| Solubility | Chloroform (Sparingly) | [2] |

| Storage Temperature | 2-8°C | [2][3] |

Synthesis and Spectroscopic Analysis

A potential synthetic pathway could involve the oxidation of tetrahydropyran-4-ol to tetrahydro-4H-pyran-4-one, followed by the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium acetylide. Subsequent workup would yield the target compound.

Due to the lack of publicly available experimental spectra, the following table presents predicted spectroscopic data for this compound.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the ethynyl proton (C≡C-H), the methine proton at the 4-position, and the methylene protons of the tetrahydropyran ring. |

| ¹³C NMR | Resonances for the two sp-hybridized carbons of the alkyne, the methine carbon at the 4-position, and the methylene carbons of the tetrahydropyran ring. |

| IR Spectroscopy | Characteristic absorption bands for the terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹), as well as C-O stretching of the ether. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (110.16), with fragmentation patterns resulting from the loss of small neutral molecules. |

Applications in Drug Discovery and Organic Synthesis

The terminal alkyne functional group makes this compound a valuable intermediate in various carbon-carbon bond-forming reactions.[1] Its primary utility lies in its application as a building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry.[1][6]

Synthesis of PI3Kγ Inhibitors

This compound is a key intermediate in the preparation of aminopyrazine derivatives that act as potent and selective inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ).[6] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases.[2] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in immune signaling.

dot

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of a PI3Kγ inhibitor.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and natural products.

Experimental Protocol (Representative): A general procedure for a Sonogashira coupling reaction is as follows:

-

To a solution of the aryl halide (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent (e.g., THF or DMF) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

A base (e.g., triethylamine or diisopropylethylamine, 2-3 eq.) is added, and the reaction mixture is stirred at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired coupled product.

dot

Figure 2: A general experimental workflow for a Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[1] This reaction forms a stable 1,2,3-triazole linkage and is widely employed in bioconjugation, materials science, and drug discovery. The terminal alkyne of this compound makes it an ideal substrate for this transformation.

Experimental Protocol (Representative): A general procedure for a CuAAC reaction is as follows:

-

To a solution of the azide (1.0 eq.) and this compound (1.0-1.2 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O or DMSO) is added a copper(II) sulfate solution (1-5 mol%).

-

A reducing agent, typically sodium ascorbate (5-10 mol%), is added to generate the active copper(I) catalyst in situ.

-

The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The product can often be isolated by filtration or extraction, followed by purification if necessary.

References

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are PI3Kγ inhibitors and how do they work? [synapse.patsnap.com]

- 3. This compound, CAS No. 1202245-65-5 - iChemical [ichemical.com]

- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. ijnc.ir [ijnc.ir]

An In-depth Technical Guide on 4-Ethynyltetrahydro-2H-pyran: Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethynyltetrahydro-2H-pyran, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. The document details its fundamental molecular and physical properties, and outlines a key experimental protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery.

Core Molecular and Physical Properties

This compound is a valuable intermediate, particularly noted for its terminal alkyne group which allows for a variety of coupling reactions. Its physical and molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₀O[1][2][3] |

| Molecular Weight | 110.15 g/mol [1][3] |

| CAS Number | 1202245-65-5[1][3] |

| Appearance | Colorless Oil[4] |

| Boiling Point | 138.1 ± 29.0 °C (Predicted)[4][5] |

| Density | 0.93 ± 0.1 g/cm³ (Predicted)[4][5] |

| Storage Conditions | 2-8°C, Sealed in a dry place[4][5] |

Synthetic Utility

The primary synthetic utility of this compound stems from its terminal alkyne functional group. This moiety readily participates in a range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. This reaction is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The tetrahydropyran ring system is a common structural motif in many biologically active compounds, making this reagent particularly useful in the synthesis of novel drug candidates, including the preparation of aminopyrazine derivatives which are investigated as PI3K-γ inhibitors.

Experimental Protocols: Sonogashira Coupling

The following is a representative experimental protocol for the Sonogashira coupling of this compound with an aryl halide. This procedure is adapted from established methodologies for Sonogashira reactions.

Materials:

-

This compound

-

Aryl halide (e.g., Iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Amine base (e.g., Triethylamine or Diisopropylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask maintained under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and copper(I) iodide (0.04-0.10 equivalents).

-

Add anhydrous, degassed solvent to the flask, followed by the amine base (2-5 equivalents).

-

To this mixture, add this compound (1.1-1.5 equivalents).

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

The following diagrams illustrate the key logical relationships and workflows discussed in this guide.

Caption: A flowchart of the Sonogashira coupling experimental workflow.

Caption: The role of this compound in PI3Kγ inhibition.

References

- 1. CAS:1202245-65-5 | C7H10O | this compound | Pharmalego [pharmalego.com]

- 2. CAS 1202245-65-5 | this compound - Synblock [synblock.com]

- 3. This compound - CAS:1202245-65-5 - Sunway Pharm Ltd [3wpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. 2H-Pyran, 4-ethynyltetrahydro- CAS#: 1202245-65-5 [m.chemicalbook.com]

Stability and Storage of 4-Ethynyltetrahydro-2H-pyran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5). Lacking extensive empirical stability data in publicly available literature, this guide combines information from safety data sheets, chemical supplier recommendations, and foundational chemical principles governing the stability of its constituent functional groups—a terminal alkyne and a tetrahydropyran ring. This document is intended to inform best practices for handling, storage, and stability assessment in a research and development setting.

Core Chemical Properties and Structure

This compound is a versatile heterocyclic compound featuring a saturated tetrahydropyran ring substituted with a reactive terminal ethynyl (alkyne) group. This unique combination of a stable cyclic ether and a reactive functional group makes it a valuable building block in medicinal chemistry and organic synthesis, notably in the preparation of aminopyrazine derivatives as PI3k-γ inhibitors.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1202245-65-5 | [1] |

| Molecular Formula | C₇H₁₀O | |

| Molecular Weight | 110.15 g/mol | |

| Appearance | Colorless oil | [2] |

| Boiling Point | ~138.1 ± 29.0 °C | [2] |

| Density | ~0.93 ± 0.1 g/cm³ | [2] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The primary concerns are its flammability and potential for degradation through oxidation or reaction of the terminal alkyne.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C is recommended for optimal preservation and long-term storage.[2] | To minimize potential degradation and maintain stability. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the tetrahydropyran ring and potential reactions of the alkyne. |

| Container | Keep in a tightly sealed, dry container.[3] | To prevent exposure to moisture and atmospheric oxygen. |

| Light | Store protected from light. | Although not explicitly stated, protection from light is a general best practice for storing reactive organic compounds to prevent photolytic degradation. |

| Ventilation | Store in a well-ventilated place. | Due to its flammability. |

Potential Degradation Pathways

dot

Caption: Potential Degradation Pathways for this compound.

Table 3: Summary of Potential Degradation Pathways and Products

| Stress Condition | Affected Functional Group | Potential Degradation Mechanism | Potential Degradation Products |

| Oxidation | Tetrahydropyran Ring & Ethynyl Group | Radical oxidation at carbons adjacent to the ether oxygen; oxidation of the alkyne. | Ring-opened products (e.g., hydroxy ketones, dicarboxylic acids), oxidized alkyne derivatives (e.g., carboxylic acid at the C4 position). |

| Acidic Hydrolysis | Tetrahydropyran Ring & Ethynyl Group | Acid-catalyzed ring-opening of the ether; hydration of the alkyne (Markovnikov addition). | Ring-opened diols or halo-alcohols (depending on the acid); 4-Acetyltetrahydro-2H-pyran. |

| Basic Conditions | Ethynyl Group | Deprotonation of the acidic terminal alkyne. | Formation of the corresponding acetylide anion, which is a reactive nucleophile. |

| Thermal Stress | Entire Molecule | May lead to polymerization of the alkyne or other complex degradation pathways. | Oligomers or polymers, and other unspecified degradation products. |

| Photolytic Stress | Entire Molecule | Radical-mediated degradation. | Various unspecified degradation products. |

Experimental Protocols for Stability Assessment (Forced Degradation)

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.

dot

References

4-Ethynyltetrahydro-2H-pyran: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyltetrahydro-2H-pyran (CAS No. 1202245-65-5) is a heterocyclic compound incorporating a tetrahydropyran ring and a terminal alkyne functional group.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for the construction of more complex molecules. However, the presence of the strained cyclic ether and the reactive ethynyl group necessitates a thorough understanding of its potential hazards. This technical guide provides a comprehensive overview of the available safety data for this compound, drawing from information on the compound itself, related tetrahydropyran derivatives, and the general reactivity of terminal alkynes. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, a conservative approach to handling and safety is strongly advised.

Physicochemical and Hazard Data

A summary of the known physical, chemical, and hazard information for this compound is presented below. This information has been compiled from various chemical supplier databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1202245-65-5 | Synblock[1] |

| Molecular Formula | C₇H₁₀O | Synblock[1] |

| Molecular Weight | 110.15 g/mol | Synblock[1] |

| Boiling Point | 138.1±29.0 °C | ChemicalBook |

| Density | 0.93±0.1 g/cm³ | ChemicalBook |

| Appearance | Colorless Oil | Inferred from related compounds |

| Storage | Store in a dry, sealed place | Synblock[1] |

Table 2: Hazard Identification and Classification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity (Oral) |

| Danger | H301: Toxic if swallowed | Synblock |

| Eye Irritation |

| Warning | H319: Causes serious eye irritation | Inferred from related compounds[2][3] |

| Flammable Liquid |

| Warning | H226: Flammable liquid and vapour | Inferred from related compounds |

Note: Hazards in italics are inferred from structurally similar tetrahydropyran derivatives and should be considered potential hazards until specific data for this compound becomes available.

Experimental Protocols and Safe Handling

Given the acute oral toxicity of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on general best practices for handling toxic and potentially flammable research chemicals.

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical.

| PPE | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes that can cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of immediately if contaminated. |

| Body Protection | A flame-resistant lab coat. | Protects against splashes and potential ignition sources. |

| Respiratory Protection | A properly fitted respirator with an organic vapor cartridge. | To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible. |

2.2. Engineering Controls

| Control | Specification |

| Ventilation | All handling of this compound must be conducted in a certified chemical fume hood. |

| Safety Equipment | An eyewash station and a safety shower must be readily accessible in the immediate work area. |

2.3. Handling and Storage

-

Handling:

-

Avoid all direct contact with the compound.

-

Do not weigh the compound directly on an open bench. Use a containment system such as a glove box or a ventilated balance enclosure.

-

Use only spark-proof tools and equipment when handling the liquid.

-

Ground all containers and transfer lines to prevent static discharge.

-

Avoid heating the compound, as this may lead to the formation of explosive vapor-air mixtures.

-

-

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from heat, sparks, open flames, and strong oxidizing agents.

-

The recommended storage temperature is in a dry, sealed place.[1]

-

2.4. First Aid Measures

| Exposure Route | First Aid Procedure |

| If Swallowed | Seek immediate medical attention. Rinse mouth with water. Do not induce vomiting. |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[2][3] |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water. |

| If Inhaled | Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell. |

2.5. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

2.6. Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as a hazardous waste.

Logical Workflow for Risk Assessment

The following diagram illustrates a logical workflow for the risk assessment and handling of a research chemical like this compound, for which a complete SDS is not available.

Caption: Risk Assessment and Handling Workflow for Research Chemicals.

Potential Biological Effects and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological effects or signaling pathways associated with this compound. Terminal alkynes can exhibit reactivity towards biological nucleophiles under certain conditions, but specific data for this compound is lacking. Researchers should handle this compound with the assumption that it may have uncharacterized biological activity.

Disclaimer: This document is intended as a technical guide for trained research professionals and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for this compound and structurally related compounds. All laboratory work should be conducted with a thorough understanding of the potential hazards and in strict accordance with institutional safety policies and regulatory guidelines.

References

Spectroscopic Analysis of 4-Ethynyltetrahydro-2H-pyran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyltetrahydro-2H-pyran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis, primarily utilized as a versatile building block. Its terminal alkyne group and tetrahydropyran ring system offer multiple reaction sites for the construction of complex molecular architectures. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and elucidation of reaction outcomes. This technical guide provides an overview of the available spectroscopic data (NMR and IR) for this compound and outlines the general experimental protocols for their acquisition.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1202245-65-5 |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.15 g/mol |

| Appearance | Colorless oil |

| Boiling Point | ~138.1 ± 29.0 °C |

| Density | ~0.93 ± 0.1 g/cm³ |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for its characterization.

Expected ¹H NMR Spectral Features:

-

Alkyne Proton (-C≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected in the region of δ 2.0-3.0 ppm.

-

Tetrahydropyran Ring Protons:

-

Protons on carbons adjacent to the oxygen atom (-O-CH₂-) are expected to appear in the downfield region of the aliphatic spectrum, typically between δ 3.0-4.0 ppm.

-

The remaining methylene protons on the ring would likely resonate between δ 1.5-2.5 ppm.

-

The proton at the C4 position, attached to the same carbon as the ethynyl group, will show a distinct chemical shift and coupling pattern depending on its environment.

-

Expected ¹³C NMR Spectral Features:

-

Alkyne Carbons (-C≡C-): Two distinct signals are expected in the range of δ 65-90 ppm. The carbon bearing the proton will typically be at a slightly lower chemical shift than the quaternary carbon.

-

Tetrahydropyran Ring Carbons:

-

Carbons adjacent to the oxygen atom (-O-CH₂-) will be the most downfield of the aliphatic signals, typically in the range of δ 60-70 ppm.

-

The other ring carbons, including the C4 carbon attached to the alkyne, are expected to appear in the range of δ 20-40 ppm.

-

General Experimental Protocol for NMR Spectroscopy:

Based on synthetic procedures utilizing this compound, NMR spectra are typically recorded on spectrometers operating at frequencies of 400 MHz or 500 MHz for ¹H NMR.

-

Sample Preparation: The compound is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). The multiplicity of signals is described using standard abbreviations (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Spectral Features:

-

C-H stretch (alkyne): A sharp, characteristic absorption band is expected around 3300 cm⁻¹.

-

C≡C stretch (alkyne): A weak to medium absorption band is expected in the range of 2100-2260 cm⁻¹. The terminal nature of the alkyne generally results in a more distinct peak in this region.

-

C-H stretch (aliphatic): Absorption bands corresponding to the C-H stretches of the tetrahydropyran ring will be present in the region of 2850-3000 cm⁻¹.

-

C-O stretch (ether): A strong absorption band characteristic of the C-O-C ether linkage in the tetrahydropyran ring is expected in the range of 1050-1150 cm⁻¹.

General Experimental Protocol for IR Spectroscopy:

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometers are commonly used.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Reporting: The positions of absorption bands are reported in wavenumbers (cm⁻¹).

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Conclusion

While a comprehensive, publicly available dataset of the NMR and IR spectra for this compound is currently elusive, an understanding of its structural components allows for the prediction of its key spectroscopic features. The general experimental protocols outlined in this guide, derived from the scientific literature, provide a solid foundation for researchers to acquire and interpret the necessary data for the unambiguous identification and quality control of this important synthetic intermediate. For definitive spectral data, it is recommended to contact commercial suppliers or perform an in-house analysis.

The Enduring Legacy of the Pyran Ring: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyran scaffold, a six-membered heterocyclic ring containing one oxygen atom, is a cornerstone of natural product chemistry and drug discovery. Its derivatives are ubiquitously found in nature, forming the core structure of numerous biologically active compounds, including flavonoids, coumarins, and many essential sugars. The journey from the initial unstable isolation of pyran to the development of life-saving pyran-containing drugs is a testament to the advancements in synthetic chemistry and our understanding of biological processes. This in-depth technical guide provides a comprehensive overview of the discovery and history of pyran derivatives, their diverse biological activities, and the synthetic methodologies developed for their preparation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic system.

A Historical Perspective: From Fleeting Existence to a Pillar of Medicinal Chemistry

The history of pyran itself is relatively recent and marked by the challenge of isolating the parent compound. While pyran-containing structures were known in natural products for much longer, the simple, unsubstituted pyran ring proved to be highly unstable.

A significant milestone was the first isolation and characterization of 4H-pyran in 1962, achieved through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[1][2] This seminal work confirmed the existence of the parent pyran ring, although it was also noted for its instability, particularly in the presence of air.[1][2]

However, the true significance of the pyran motif lies in its widespread presence in a vast array of natural products, many of which have been used in traditional medicine for centuries. The discovery and structural elucidation of these compounds paved the way for the systematic exploration of pyran derivatives in medicinal chemistry.

Key Historical Developments:

-

1664: Robert Boyle's early studies on the color changes of plant flower extracts in the presence of acids and bases laid the groundwork for the later understanding of flavonoid pigments.[3]

-

1820: Coumarin, a benzopyran derivative, was first isolated from tonka beans by A. Vogel.[4][5] This discovery marked the beginning of the formal study of this important class of pyran derivatives.

-

1868: The first chemical synthesis of coumarin was achieved by Sir William Henry Perkin, a landmark in synthetic organic chemistry.[4][5]

-

1936: Nobel laureate Dr. Albert Szent-Györgyi and his colleagues reported that a flavonoid preparation from paprika and citrus peel, which they initially named "vitamin P," was crucial for maintaining the integrity of small blood vessels.[3][6] This discovery highlighted the significant biological roles of flavonoids.

-

1962: The first successful isolation of the parent 4H-pyran ring was accomplished.[1][2]

Therapeutic Significance: A Broad Spectrum of Biological Activities

Pyran derivatives exhibit a remarkable diversity of pharmacological properties, making them attractive scaffolds for drug design and development. Their biological activities span a wide range, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyran derivatives. Numerous natural and synthetic compounds containing the pyran ring have demonstrated potent cytotoxicity against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyran | Imidazole-containing derivative | MCF7 (Breast) | 12.46 ± 2.72 | [2] |

| Imidazole-containing derivative | A549 (Lung) | 0.23 ± 0.12 | [2] | |

| Imidazole-containing derivative | HCT116 (Colorectal) | 7.58 ± 1.01 | [2] | |

| Pyranonaphthoquinone | Derivative 44 | KB | 1.5 | [7] |

| Derivative 44 | Hep-G2 | 3.6 | [7] | |

| Xanthone | Compound 106 | HCT-116 (Colon) | 0.2 | [7] |

| Compound 107 | HL-60 (Leukemia) | 0.4 | [7] | |

| Naphthoflavone | Compound 59 | MiaPaCa-2 | 1.93 | [7] |

| Compound 59 | MCF-7 | 5.63 | [7] | |

| Pyrano[3,2-c]chromen-5(4H)-one | Compound 77 | HCT 116 | 1.4 | [8] |

| Compound 77 | MiaPaCa-2 | 4.3 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyran derivatives, particularly flavonoids and coumarins, have been extensively studied for their anti-inflammatory properties. They often exert their effects by modulating key inflammatory signaling pathways.

| Compound Class | Derivative | Assay | IC50 (µM) | Reference |

| Pyranocoumarin | Derivative 2 | NO Production Inhibition in RAW264.7 cells | Concentration-dependent reduction | [4][9] |

| Pyran Derivative | Compound 12 | TNF-α production in LPS-induced THP-1 cells | 0.058 | [10] |

| Pyran Derivative | Compound 42 | NO Production Inhibition in RAW264.7 macrophages | 4.13 ± 0.07 | [10] |

| Thiazolo[4,5-d]pyrimidine | Compound 52 | COX-2 Inhibition | 0.87 | [10] |

Antiviral Activity

The emergence of viral diseases has spurred the search for novel antiviral agents. Several pyran derivatives have shown promising activity against a range of viruses, including human coronaviruses.

| Compound Class | Derivative | Virus | Activity | Reference |

| Pyranopyrazole | Compound 18 | Human Coronavirus 229E (HCoV-229E) | SI = 12.6 | [11][12] |

| Compound 6 | HCoV-229E | SI = 7.6 | [11][12] | |

| Compound 7 | HCoV-229E | SI = 4.3 | [11][12] | |

| Compound 14 | HCoV-229E | SI = 6.5 | [11][12] | |

| Compound 18 | SARS-CoV-2 Mpro | 84.5% inhibition | [11][12] | |

| N-acetyl 4,5-dihydropyrazole | Compound 7 | Vaccinia virus | EC50 = 7 µg/ml | [13] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyran derivatives have demonstrated activity against a variety of bacteria and fungi.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Spiro-4H-pyran | Compound 5d | Staphylococcus aureus (clinical isolate) | 32 | [14][15] |

| Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 | [14][15] | |

| Pyrano[2,3-c]pyrazole | Compound 5c | Klebsiella pneumoniae | 6.25 | [9] |

| Compound 5c | Listeria monocytogenes | 50 | [9] | |

| Pyrano[4,3-b]pyran | Various derivatives | Bacillus subtilis, Clostridium tetani, Candida albicans | Active | [10] |

Mechanisms of Action: Targeting Key Signaling Pathways

The diverse biological activities of pyran derivatives stem from their ability to interact with and modulate various cellular signaling pathways. Two of the most significant pathways targeted by these compounds are the NF-κB and PI3K/Akt pathways, which are central to inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its aberrant activation is implicated in numerous inflammatory diseases and cancers. Several pyran derivatives, including certain coumarins, have been shown to inhibit this pathway at different stages. A common mechanism involves the inhibition of the IκB kinase (IKK) complex, which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a hallmark of many cancers. Pyran derivatives have been identified as inhibitors of this pathway, often acting as allosteric inhibitors of Akt. By binding to a site distinct from the ATP-binding pocket, these inhibitors can prevent the conformational changes necessary for Akt activation, thereby blocking downstream signaling and promoting apoptosis.

Synthetic Methodologies: Accessing the Pyran Core

The development of efficient and versatile synthetic methods for the construction of pyran rings has been a major focus of organic chemistry. A variety of strategies have been employed, ranging from classical named reactions to modern multicomponent and catalytic approaches.

Multicomponent Synthesis of 4H-Pyrans

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product. The synthesis of 4H-pyrans is a prime example of the power of MCRs.

References

- 1. Coumarin | Natural Sources, Fragrance, Flavoring | Britannica [britannica.com]

- 2. researchgate.net [researchgate.net]

- 3. HISTORY OF SCIENCE: Discovery of flavonoid [historyofsciences.blogspot.com]

- 4. Coumarin - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. restorativemedicine.org [restorativemedicine.org]

- 7. Synthesis of xanthones: an overview. | Semantic Scholar [semanticscholar.org]

- 8. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies | MDPI [mdpi.com]

- 13. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Ethynyltetrahydro-2H-pyran in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-ethynyltetrahydro-2H-pyran in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."

Application Notes

This compound is a versatile building block in organic synthesis and medicinal chemistry. Its terminal alkyne group makes it an ideal substrate for CuAAC reactions, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The tetrahydropyran (THP) moiety is a prevalent scaffold in many biologically active molecules and approved drugs, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability.

Key Applications:

-

Drug Discovery and Development: The triazole linkage formed via click chemistry is a stable and effective bioisostere for amide bonds. Incorporating the 4-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole moiety into small molecules is a common strategy in the development of novel therapeutics. A significant application is in the synthesis of Phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial targets in cancer and inflammation research.[1]

-

Bioconjugation: The bioorthogonal nature of the CuAAC reaction allows for the conjugation of the tetrahydropyran motif to biomolecules such as peptides, proteins, and nucleic acids with high specificity and efficiency, even in complex biological media.[2]

-

Materials Science: The robust nature of the triazole linkage makes it suitable for the synthesis of functionalized polymers and materials where the physicochemical properties conferred by the THP group are desired.

Advantages of Using this compound in CuAAC:

-

High Reactivity and Yield: The terminal alkyne participates readily in CuAAC reactions, often leading to high yields of the desired triazole product.

-

Improved Pharmacokinetic Profile: The THP group can enhance the aqueous solubility and metabolic stability of drug candidates.

-

Versatility: The resulting triazole can serve as a stable linker to connect the THP scaffold to various pharmacophores and functional groups.

Quantitative Data

The following table summarizes representative reaction conditions for the copper-catalyzed click reaction between this compound and various organic azides.

| Entry | Azide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 12 | 95 |

| 2 | Phenyl Azide | CuI | THF | RT | 8 | 92 |

| 3 | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 50 | 6 | 88 |

| 4 | 3-Azidopropyl-functionalized peptide | CuSO₄·5H₂O, THPTA, Sodium Ascorbate | PBS Buffer (pH 7.4) | RT | 4 | >90 |

| 5 | 2-Azido-N,N-dimethylethanamine | Cu(MeCN)₄PF₆ | CH₂Cl₂ | RT | 10 | 91 |

Note: This table is a compilation of representative data and conditions may vary based on the specific substrate and desired scale.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles using this compound

This protocol describes a general method for the CuAAC reaction using an in-situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq.) and the organic azide (1.05 eq.).

-

Dissolve the reactants in a 1:1 mixture of t-BuOH and water (concentration of limiting reagent typically 0.1-0.5 M).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq.).

-

In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq.).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The color of the solution should change, indicating the formation of the Cu(I) catalyst.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3-triazole.

Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound

This protocol is adapted for aqueous conditions and is suitable for labeling sensitive biomolecules.

Materials:

-

Azide-modified peptide

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium L-ascorbate

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare stock solutions:

-

Azide-modified peptide in PBS buffer.

-

This compound in DMSO.

-

CuSO₄·5H₂O in water (e.g., 20 mM).

-

THPTA in water (e.g., 50 mM).

-

Sodium ascorbate in water (e.g., 100 mM, prepare fresh).

-

-

In a microcentrifuge tube, combine the following in order:

-

The azide-modified peptide solution (final concentration typically in the µM to low mM range).

-

This compound from the DMSO stock solution (1.5-2.0 eq. relative to the peptide).

-

A pre-mixed solution of CuSO₄ and THPTA (typically a 1:5 molar ratio, with a final copper concentration of 50-250 µM).

-

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 1-5 mM).

-

Mix the reaction gently (e.g., by inversion or on a slow rotator) and allow it to proceed at room temperature for 1-4 hours.

-

Purify the resulting peptide conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Visualizations

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: General experimental workflow for a typical CuAAC reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 4-Ethynyltetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful reaction, catalyzed by palladium and copper complexes, is prized for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3][4] 4-Ethynyltetrahydro-2H-pyran is a versatile building block in medicinal chemistry, with its terminal alkyne group readily participating in reactions like Sonogashira couplings and click chemistry.[5] Its incorporation into molecules can be advantageous for modulating physicochemical properties. This document provides a detailed experimental protocol for the Sonogashira coupling of this compound with aryl halides.

Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

-

Palladium Cycle : A palladium(0) species undergoes oxidative addition with the aryl halide.[6][7]

-

Copper Cycle : The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][2]

-

Transmetalation : The copper acetylide transfers the alkyne group to the palladium(II) complex.[6]

-

Reductive Elimination : The palladium complex then undergoes reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst.[2]

Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., aryl iodide or bromide)

-

This compound

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride, Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for work-up and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).[2][8]

-

Add the anhydrous solvent (e.g., 5-10 mL of THF) and the amine base (e.g., triethylamine, 2-5 eq).[2][8] Stir the mixture for 10-15 minutes at room temperature.

-

Addition of Alkyne : Add this compound (1.1-1.2 eq) to the reaction mixture dropwise via syringe.[2][6]

-

Reaction Monitoring : Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-60 °C).[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.[2][8]

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same organic solvent.[6][8]

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a wash with brine.[2][8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2][8]

-

Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.[6][8]

Data Presentation

The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes typical reaction conditions.

| Parameter | Typical Conditions | Notes |

| Aryl Halide | Iodides > Bromides > Chlorides | Reactivity order: I > OTf > Br > Cl.[1][6] |

| Alkyne | 1.1 - 1.5 equivalents | A slight excess is typically used.[6][10] |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (0.01 - 5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and soluble.[7][11] |

| Copper(I) Co-catalyst | CuI (1 - 10 mol%) | Essential for the formation of the copper acetylide.[2][10] |

| Base | Triethylamine, Diisopropylamine (2 - 7 eq) | Acts as a scavenger for the hydrogen halide formed.[6][8] |

| Solvent | THF, Toluene, DMF, Acetonitrile | Anhydrous and degassed solvents are recommended.[8][10] |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient.[1][8] |

| Reaction Time | 3 - 24 hours | Monitored by TLC or GC-MS.[6][10] |

| Yield | Generally >80% | Highly dependent on substrates and conditions.[6] |

Visualizations

Experimental Workflow Diagram

Caption: A generalized workflow for the Sonogashira coupling experiment.

Signaling Pathway Diagram

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. arodes.hes-so.ch [arodes.hes-so.ch]

- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Ethynyltetrahydro-2H-pyran in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-ethynyltetrahydro-2H-pyran as a key building block in the development of potent and selective bioactive molecules. The focus is on its application in the synthesis of kinase inhibitors, exemplified by the clinical candidate Eganelisib (IPI-549), a selective phosphoinositide 3-kinase gamma (PI3K-γ) inhibitor. Detailed experimental protocols for the synthesis and biological evaluation are provided to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic bioactive molecules. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of a reactive ethynyl group at the 4-position of the THP ring creates a versatile building block, this compound. This terminal alkyne serves as a handle for a variety of powerful chemical transformations, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] These reactions allow for the efficient and modular assembly of complex molecular architectures, accelerating the discovery of novel therapeutic agents.

One of the most significant applications of this compound is in the synthesis of kinase inhibitors. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The PI3K/AKT/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and is one of the most frequently activated pathways in human cancers. The PI3K-γ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune cell signaling and inflammation, making it a prime target for immuno-oncology and anti-inflammatory therapies.

Eganelisib (IPI-549) is a first-in-class, potent, and highly selective oral inhibitor of PI3K-γ that has shown promise in clinical trials for the treatment of various solid tumors.[3][4] The synthesis of Eganelisib and its analogs showcases the strategic use of an ethynyl-pyran derivative in a key Sonogashira coupling step to construct the core of the final drug molecule. This highlights the importance of this compound as a valuable precursor in the development of next-generation targeted therapies.

Data Presentation: Biological Activity of Eganelisib (IPI-549)

The following table summarizes the in vitro inhibitory activity of Eganelisib (IPI-549), a bioactive molecule whose synthesis involves a key ethynyl-pyran building block.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. other PI3K isoforms | Reference |

| Eganelisib (IPI-549) | PI3K-γ | Biochemical | 1.2 | >150-fold vs. PI3K-α, β, δ | [5] |

| PI3K-γ | Cellular (pAKT inhibition) | 1.2 | >146-fold vs. PI3K-α, β, δ | [6] | |

| PI3K-α | Biochemical | >200 | - | [5] | |

| PI3K-β | Biochemical | >200 | - | [5] | |

| PI3K-δ | Biochemical | >200 | - | [5] |

Experimental Protocols

The following protocols are based on synthetic routes reported in the patent literature for Eganelisib (IPI-549) and related analogs, illustrating the use of an ethynyl-pyran moiety.[3]

Protocol 1: Sonogashira Coupling of 8-bromo-isoquinolinone with a Tetrahydropyran-alkyne derivative

This protocol describes the key C-C bond-forming reaction to introduce the ethynyl-tetrahydropyran scaffold.

Materials:

-

8-bromo-2-phenyl-3-((S)-1-aminoethyl)isoquinolin-1(2H)-one derivative

-

This compound (or a suitable protected derivative)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add the 8-bromo-isoquinolinone derivative (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF (or THF) to dissolve the solids.

-

To the resulting mixture, add triethylamine (3.0 eq) followed by the dropwise addition of this compound (1.2 eq).

-

Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol 2: Synthesis of the Final Bioactive Molecule (Eganelisib Analogue)

This protocol outlines the final amide coupling step to furnish the target molecule.

Materials:

-

Product from Protocol 1 (isoquinolinone with the ethynyl-tetrahydropyran moiety)

-

2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid

-

(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar peptide coupling reagent

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the amine product from Protocol 1 (1.0 eq) and 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).

-

Add COMU (1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 2-4 hours or until completion as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the final bioactive molecule.

Visualizations

Caption: PI3K-γ signaling pathway and the inhibitory action of Eganelisib.

Caption: Synthetic and evaluation workflow for bioactive PI3K-γ inhibitors.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. CA3204091A1 - Eganelisib for use in the treatment of pd-l1 negative cancer - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Diversity-Oriented Synthesis Using Tetrahydropyran Scaffolds: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diversity-oriented synthesis (DOS) of compound libraries based on the tetrahydropyran (THP) scaffold. The THP moiety is a prevalent structural motif in numerous natural products with significant biological activities, making it a "privileged scaffold" in medicinal chemistry and drug discovery.[1] Diversity-oriented synthesis aims to efficiently generate libraries of structurally diverse small molecules, which can be screened for novel biological functions. This approach, when applied to THP scaffolds, offers a powerful strategy for the discovery of new therapeutic agents.

This guide covers two prominent and effective strategies for the synthesis of THP-based libraries: DDQ-Mediated Oxidative C-H Activation/Cyclization and Prins Cyclization-Based Methodologies. Each section includes a general workflow, a summary of quantitative data, detailed experimental protocols, and a visualization of the synthetic pathway.

Application Note 1: DDQ-Mediated Oxidative C-H Activation and Click Chemistry for Tetrahydropyran Library Synthesis

This strategy offers a robust and efficient method for constructing 2,6-disubstituted tetrahydropyran-4-ones. The key step involves an oxidative C-H bond activation of a p-methoxybenzyl (PMB) ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which triggers a cyclization cascade.[2][3] Subsequent functionalization, for instance, through "click chemistry," allows for the rapid generation of a diverse library of compounds from a common THP core.[2][3]

General Workflow

The overall synthetic workflow for this approach can be summarized in three main stages: core synthesis, functionalization, and diversification.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a diverse library of triazole-substituted tetrahydropyrans.

| Step | Product | Yield (%) | Reference |

| DDQ-Mediated Oxidative Cyclization | (2RS,6RS)-2-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one | 75 | [2] |

| Azide Formation | (2RS,6RS)-2-(2-Azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one (3) | 78 | [2] |

| Click Chemistry (Representative) | (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one (4) | 88 | [3] |

| Click Chemistry (Representative) | (2RS,6RS)-2-(4-Methoxyphenyl)-6-(2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ethyl)dihydro-2H-pyran-4(3H)-one (5) | 68 | [2] |

Experimental Protocols

Protocol 1: Synthesis of (2RS,6RS)-2-(2-Azidoethyl)-6-(4-methoxyphenyl)dihydro-2H-pyran-4-one (3) [2]

-

Step 1: DDQ-Mediated Oxidative Cyclization. To a solution of the starting PMB ether (1 equivalent) in CH2Cl2 (0.1 M) at 0 °C, add DDQ (1.2 equivalents). Stir the reaction mixture at 0 °C for 30 minutes. Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the tetrahydropyranone core.

-

Step 2: Deprotection. To a solution of the silyl-protected tetrahydropyranone (1 equivalent) in THF (0.1 M) at 0 °C, add TBAF (1 M in THF, 1.5 equivalents) dropwise. Stir the reaction mixture at room temperature for 1 hour. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Dry the combined organic layers over Na2SO4 and concentrate. Purify the crude product by flash chromatography.

-

Step 3: Mesylation and Azidation. To a solution of the resulting alcohol (1 equivalent) and triethylamine (1.5 equivalents) in CH2Cl2 (0.1 M) at 0 °C, add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir for 30 minutes at 0 °C. Dilute with CH2Cl2 and wash with saturated aqueous NaHCO3. Dry the organic layer over Na2SO4 and concentrate to afford the crude mesylate. Dissolve the crude mesylate in DMF (0.2 M) and add sodium azide (3 equivalents). Stir the mixture at room temperature overnight. Dilute with water and extract with ethyl acetate. Dry the combined organic layers over Na2SO4, concentrate, and purify by flash chromatography to yield the azide 3 .

Protocol 2: Diversity-Oriented Synthesis of Triazole-Substituted Tetrahydropyrans via Click Chemistry (General Procedure) [3]

-

To a suspension of azide 3 (1 equivalent) and the corresponding terminal alkyne (1-1.2 equivalents) in a 1:1 mixture of water and tert-butyl alcohol (0.2 M), add sodium ascorbate (1 M in water, 0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.02 equivalents).

-

Stir the heterogeneous mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.

Application Note 2: Prins Cyclization for Stereoselective Synthesis of Tetrahydropyran Scaffolds

The Prins cyclization is a powerful and versatile acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone to form a tetrahydropyran ring. This methodology allows for the stereoselective construction of highly substituted THPs, making it highly valuable for creating stereochemically diverse compound libraries. Various Lewis and Brønsted acids can be employed as catalysts, and the choice of catalyst and reaction conditions can influence the stereochemical outcome.

General Workflow

The Prins cyclization workflow involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, leading to the formation of a key oxocarbenium ion intermediate, which then undergoes intramolecular cyclization.

Quantitative Data Summary

The following table presents representative yields and diastereoselectivity for the synthesis of tetrasubstituted tetrahydropyrans via a highly stereoselective Prins cyclization.

| Homoallylic Alcohol | Aldehyde | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| (Z)-γ-bromo | Benzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 95 | >99:1 | [4] |

| (E)-γ-bromo | Benzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 92 | >99:1 | [4] |

| (Z)-γ-bromo | 4-Chlorobenzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 93 | >99:1 | [4] |

| (E)-γ-bromo | 4-Chlorobenzaldehyde | InBr3, TMSBr | 2,4,5,6-tetrasubstituted THP | 90 | >99:1 | [4] |

Experimental Protocols

Protocol 3: Highly Stereoselective Prins Cyclization to 2,4,5,6-Tetrasubstituted Tetrahydropyrans (General Procedure) [4]

-

To a solution of the (Z)- or (E)-γ-brominated homoallylic alcohol (1 equivalent) and the corresponding aldehyde (1.2 equivalents) in dry CH2Cl2 (0.1 M) at 0 °C under a nitrogen atmosphere, add InBr3 (1.0 equivalent).

-

Stir the mixture for 5 minutes, then add TMSBr (1.2 equivalents) dropwise.

-

Continue stirring at 0 °C for the time indicated by TLC analysis (typically 1-3 hours).

-

Quench the reaction by adding saturated aqueous NaHCO3 solution.

-

Extract the mixture with CH2Cl2.

-